

Physical and chemical properties of 2-Chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroquinoline-3-carbonitrile

Cat. No.: B1354263

[Get Quote](#)

2-Chloroquinoline-3-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoline-3-carbonitrile is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a versatile synthetic intermediate for the creation of more complex, biologically active molecules.^{[1][2]} The presence of reactive chloro and cyano functional groups at the 2 and 3 positions, respectively, allows for a wide array of chemical transformations, making it a valuable building block for generating diverse chemical libraries.^{[3][4]} This document provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of **2-Chloroquinoline-3-carbonitrile**, intended to serve as a technical resource for professionals in research and development.

Core Physical and Chemical Properties

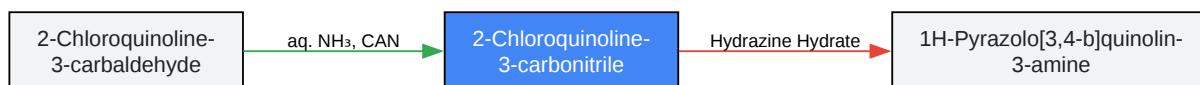
The fundamental properties of **2-Chloroquinoline-3-carbonitrile** are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	95104-21-5	[5][6][7]
Molecular Formula	C ₁₀ H ₅ ClN ₂	[5][6]
Molecular Weight	188.61 g/mol	[5][6]
Appearance	Solid	
Melting Point	164-168 °C	
IUPAC Name	2-chloroquinoline-3-carbonitrile	[5]
SMILES String	Clc1nc2ccccc2cc1C#N	
InChI	1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H	
InChIKey	UGTRDMPALMEDBU-UHFFFAOYSA-N	[5]

Synthesis and Chemical Reactivity

2-Chloroquinoline-3-carbonitrile is primarily synthesized from its corresponding aldehyde precursor, 2-chloroquinoline-3-carbaldehyde. The nitrile group is typically introduced through a reaction with an ammonia source, facilitated by an oxidizing agent.[1][8] The compound's reactivity is dominated by the electrophilic nature of the carbon atom at the C2 position, which is activated by the adjacent nitrogen and chlorine atoms, and the versatile chemistry of the nitrile group.

A key reaction of **2-Chloroquinoline-3-carbonitrile** is its cycloaddition with hydrazine hydrate, which yields 1H-pyrazolo[3,4-b]quinolin-3-amine.[1][8] This transformation is significant as it fuses a pyrazole ring onto the quinoline core, a common strategy for developing compounds with potential therapeutic activities.



[Click to download full resolution via product page](#)

Key synthesis and reaction pathway of **2-Chloroquinoline-3-carbonitrile**.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of **2-Chloroquinoline-3-carbonitrile**. Below are protocols for the synthesis of its precursor and the target compound itself.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a standard method for producing 2-chloroquinoline-3-carbaldehydes from substituted acetanilides.[\[1\]](#)[\[9\]](#)

Materials:

- Substituted N-phenylacetamide (acetanilide)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Ice-cold water
- Ethyl acetate (for recrystallization)

Procedure:

- Cool N,N-Dimethylformamide (DMF) to 0 °C in a flask equipped with a drying tube.
- Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with constant stirring. This in-situ reaction forms the Vilsmeier reagent.[\[1\]](#)
- Add the substituted acetanilide to the Vilsmeier reagent solution.
- Heat the reaction mixture under reflux for 6-8 hours, maintaining a temperature between 80-90 °C.[\[9\]](#)

- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the cooled reaction mixture into a beaker containing ice-cold water while stirring continuously.
- A precipitate of 2-chloroquinoline-3-carbaldehyde will form. Filter the solid product.
- Wash the filtered product thoroughly with water to remove any residual reagents.
- Dry the crude product and recrystallize from ethyl acetate to obtain the purified 2-chloroquinoline-3-carbaldehyde.[\[9\]](#)

Protocol 2: Synthesis of 2-Chloroquinoline-3-carbonitrile

This protocol describes the conversion of the carbaldehyde to the carbonitrile.[\[1\]](#)[\[8\]](#)

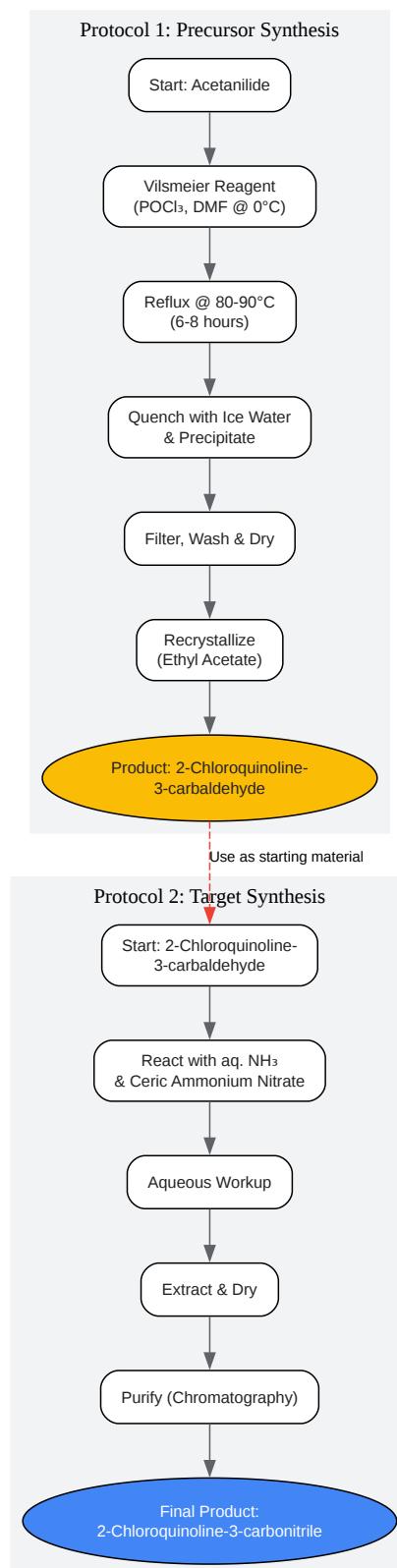
Materials:

- 2-Chloroquinoline-3-carbaldehyde
- Aqueous ammonia (aq. NH₃)
- Ceric ammonium nitrate (CAN)
- Appropriate solvent (e.g., Dichloromethane or similar)

Procedure:

- Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable organic solvent in a reaction flask.
- Add aqueous ammonia to the solution.
- In the presence of ceric ammonium nitrate (CAN) as an oxidizing agent, stir the reaction mixture at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, perform an aqueous workup to quench the reaction and remove inorganic salts.

- Extract the product into an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the solution under reduced pressure to yield crude **2-Chloroquinoline-3-carbonitrile**.
- Purify the crude product via column chromatography or recrystallization to obtain the final product.



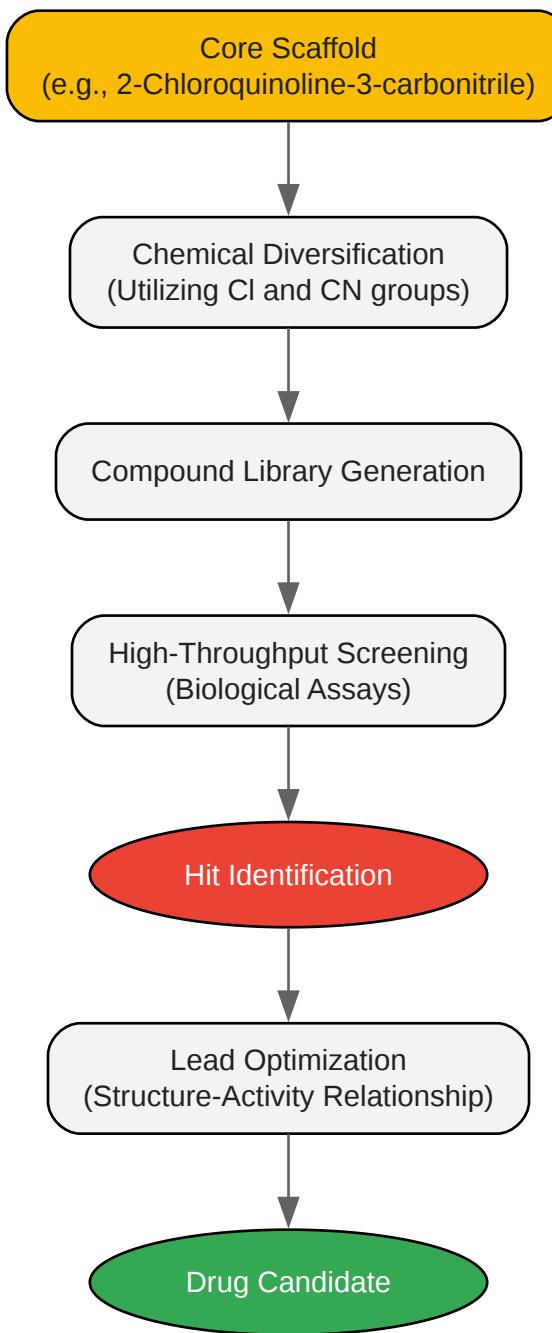
[Click to download full resolution via product page](#)

Experimental workflow for the two-stage synthesis of the target compound.

Biological Significance and Drug Development Applications

While specific signaling pathway interactions for **2-Chloroquinoline-3-carbonitrile** itself are not extensively documented, its core quinoline structure is a cornerstone in medicinal chemistry. Quinoline derivatives are known to exhibit a vast range of pharmacological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties.[\[1\]](#)[\[2\]](#)

Therefore, **2-Chloroquinoline-3-carbonitrile** is not typically an end-product but rather a key intermediate in the drug discovery pipeline. Its value lies in its potential to be elaborated into novel, more complex molecules. The chloro and cyano groups provide synthetic handles for diversification, allowing chemists to systematically modify the scaffold to optimize binding to biological targets and improve pharmacokinetic properties.



[Click to download full resolution via product page](#)

Logical workflow from a chemical intermediate to drug discovery.

Conclusion

2-Chloroquinoline-3-carbonitrile is a compound of significant synthetic utility. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible and valuable precursor for research. For scientists and professionals in drug

development, it represents a key starting point for the exploration of new chemical space around the pharmacologically important quinoline nucleus. The strategic application of its reactive functional groups enables the construction of diverse molecular architectures, paving the way for the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. 2-Chloroquinoline-3-carbonitrile | C₁₀H₅CIN₂ | CID 11564601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS 95104-21-5|2-Chloroquinoline-3-Carbonitrile [rlavie.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 9. chemijournal.com [chemijournal.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloroquinoline-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1354263#physical-and-chemical-properties-of-2-chloroquinoline-3-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com